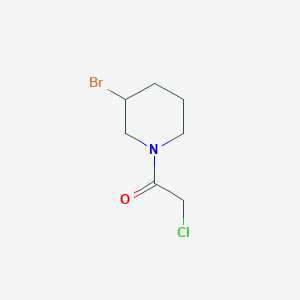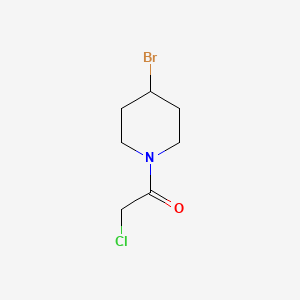![molecular formula C16H33N3O2 B7916680 [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7916680.png)
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is an organic compound notable for its varied applications in chemistry, biology, and medicine. Its chemical structure includes a piperidine ring, amino ethyl chain, and a carbamate ester, lending it unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is synthesized using piperidine and isopropyl isocyanate. The reaction generally involves nucleophilic substitution. Detailed steps:
Begin with the precursor piperidine and react it with 2-aminoethyl chloride under basic conditions to yield 1-(2-Amino-ethyl)-piperidine.
This intermediate is then treated with isopropyl isocyanate to form the carbamic acid derivative.
Purification involves standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial synthesis may leverage continuous flow reactions for efficiency. Scaled-up procedures might involve solvent recycling and advanced purification methods to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation at the aminoethyl side chain, typically using agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of the carbamate ester can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo substitution reactions, introducing various functional groups for modified properties.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of base like NaH (sodium hydride).
Major Products Formed
Oxidation yields aldehyde or ketone derivatives.
Reduction primarily yields alcohol derivatives.
Substitution produces a variety of carbamate analogs with different functionalities.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Probing piperidine-based pathways.
Medicine: Potential for drug development, especially in designing molecules targeting neurotransmission.
Industry: Intermediate for synthesizing specialty chemicals.
Mecanismo De Acción
The Mechanism by which the Compound Exerts its Effects
In biological contexts, the compound interacts with specific proteins or enzymes, often modifying their activity through the piperidine structure.
Molecular Targets and Pathways Involved
Primarily targets enzymes involved in neurotransmission pathways, potentially affecting dopamine or serotonin systems.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
Comparing with compounds like 1-(2-Amino-ethyl)-piperidine and other piperidine derivatives, [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester stands out due to its carbamate ester which impacts its reactivity and application versatility.
List of Similar Compounds
1-(2-Amino-ethyl)-piperidine
3-Piperidylmethyl-carbamic acid tert-butyl ester
Isopropyl piperidine carbamate derivatives
This concludes our exploration into this fascinating compound. Curious to learn more about any specific section or have follow-up questions? I'm here for you.
Propiedades
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2/c1-13(2)19(15(20)21-16(3,4)5)12-14-7-6-9-18(11-14)10-8-17/h13-14H,6-12,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNQSNCXQVERIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)CCN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916597.png)
![2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916601.png)


![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-amine](/img/structure/B7916614.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7916629.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7916634.png)
![2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916639.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine](/img/structure/B7916649.png)
![2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7916670.png)
![2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7916674.png)
![2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7916678.png)
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7916685.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B7916693.png)
